Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a variety of functional groups, including ester, piperidine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with piperidine under acidic conditions to form the piperidine intermediate.
Formation of the Pyrrolidine Ring: The piperidine intermediate is then reacted with succinic anhydride to form the pyrrolidine ring.
Esterification: The final step involves the esterification of the pyrrolidine derivative with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: It is explored for its potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Methyl p-methoxycinnamate
- 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and the methoxyphenyl group enhances its potential as a pharmacological agent, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H32N2O5 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
ethyl 4-[3-[4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C27H32N2O5/c1-3-34-27(32)21-8-10-22(11-9-21)29-25(30)18-24(26(29)31)28-16-14-20(15-17-28)5-4-19-6-12-23(33-2)13-7-19/h6-13,20,24H,3-5,14-18H2,1-2H3 |
InChI Key |
WBSPKXSSWKJGHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.